4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKBCJDJKVFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Sulfonamide Scaffold
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] The aniline sulfonamide backbone, in particular, offers a synthetically tractable and structurally versatile scaffold for the development of novel molecular entities. This guide provides a comprehensive technical overview of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, a molecule of significant interest as a chemical building block for the synthesis of more complex bioactive compounds.[3]
While specific experimental data for this particular derivative is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential pharmacological evaluation. We will delve into its predicted physicochemical properties, outline detailed protocols for its synthesis and structural elucidation, and explore its potential as a drug-like molecule.
Molecular Identity and Physicochemical Landscape
The foundational step in evaluating any compound for its potential in drug development is a thorough understanding of its molecular structure and physicochemical properties. These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Table 1: Physicochemical Properties of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
| Property | Value | Source/Method | Significance in Drug Discovery |
| IUPAC Name | 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline | --- | Unambiguous chemical identification. |
| Molecular Formula | C₁₃H₂₀N₂O₂S | Benchchem[3] | Defines the elemental composition. |
| Molecular Weight | 268.38 g/mol | Benchchem[3] | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).[4][5] |
| Calculated logP | 2.697 | Benchchem[3] | A measure of lipophilicity, impacting membrane permeability and solubility. Values between 1 and 3 are often optimal for oral drugs. |
| Topological Polar Surface Area (TPSA) | 71 Ų | Benchchem[3] | Predicts transport properties. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | Calculated | Governs interactions with biological targets and solubility.[4] |
| Hydrogen Bond Acceptors | 3 (two sulfonyl oxygens, one piperidine nitrogen) | Calculated | Influences solubility and binding to target proteins.[4] |
| Rotatable Bonds | 3 | Calculated | Impacts conformational flexibility and binding affinity. |
| Predicted Solubility | Low to moderate in aqueous media | Inferred | Critical for absorption and formulation. Experimental determination is essential. |
| Predicted pKa | Amine (aniline): ~4-5; Sulfonamide N-H: weakly acidic | Inferred from related structures | Determines the ionization state at physiological pH, affecting solubility and membrane transport. |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[4][5][6][7][8] 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline adheres to all of Lipinski's rules:
-
Molecular Weight: 268.38 g/mol (< 500 Da)
-
logP: 2.697 (< 5)
-
Hydrogen Bond Donors: 1 (≤ 5)
-
Hydrogen Bond Acceptors: 3 (≤ 10)
This compliance suggests that the molecule possesses a favorable physicochemical profile for development as an orally administered therapeutic agent.
Synthesis and Structural Elucidation: A Practical Framework
The synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline can be approached through established sulfonamide formation methodologies. The most common and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-((2-ethylpiperidin-1-yl)sulfonyl)phenyl)acetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine: To the stirred solution, add 2-ethylpiperidine (1.1 eq) dropwise at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine, to the reaction mixture to scavenge the hydrochloric acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline (Final Product)
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a base such as sodium hydroxide solution until a pH of ~8-9 is reached. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
Structural Elucidation Workflow
The unambiguous identification and characterization of the synthesized 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is paramount. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the structural characterization and purity assessment.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the protons of the ethyl group, and the methylene protons of the piperidine ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268.38 g/mol ), confirming its elemental composition.
Pharmacological Potential and Future Directions
The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes.[3] Aniline sulfonamide derivatives, in particular, have been investigated for a range of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which has implications for treating diabetes and obesity.[9]
The presence of the 2-ethylpiperidine group in 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline introduces a lipophilic and sterically defined substituent that can influence its binding to biological targets. This structural feature makes it a valuable intermediate for generating libraries of compounds for biological screening and lead optimization.[3]
Potential Biological Activities to Investigate
-
Antimicrobial Activity: Sulfonamides are classic antibacterial agents, and novel derivatives are continuously being explored for their efficacy against resistant strains.[1][6]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making this class of compounds potential inhibitors of enzymes such as carbonic anhydrases and matrix metalloproteinases.
-
Anticancer Activity: Certain sulfonamide derivatives have demonstrated anticancer properties through various mechanisms.[10]
Experimental Protocol: In Vitro Solubility Determination
A reliable assessment of aqueous solubility is crucial for any compound intended for biological testing. The following is a general protocol for determining thermodynamic solubility.
-
Stock Solution Preparation: Prepare a stock solution of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Equilibration: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Shaking and Incubation: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Conclusion
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline represents a promising molecular scaffold with favorable physicochemical properties for drug discovery. While specific experimental data on this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and preliminary evaluation. The detailed protocols and insights presented herein are intended to empower researchers to explore the full potential of this and related sulfonamide derivatives in the development of novel therapeutic agents. The key to unlocking its potential lies in rigorous experimental validation of its properties and biological activities.
References
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
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The Sulfonyl Aniline Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sulfonyl aniline scaffold, a seemingly simple aromatic structure, has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. Its unique physicochemical properties, including the ability to form crucial hydrogen bonds and its relative metabolic stability, have cemented its role in a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of sulfonyl aniline compounds in medicinal chemistry, delving into their synthesis, diverse therapeutic applications, structure-activity relationships, and the challenges and future directions of this important class of molecules.
The Enduring Appeal of the Sulfonyl Group in Drug Design
The sulfonyl group (R-SO₂-R') is a powerful tool in the medicinal chemist's arsenal. Its tetrahedral geometry and the presence of two hydrogen bond acceptors in the sulfonyl group allow for specific and strong interactions with biological targets.[2] The introduction of a sulfonyl moiety can modulate a molecule's solubility, acidity, and metabolic stability, thereby improving its pharmacokinetic profile.[1] When combined with the aniline scaffold, a privileged structure in its own right, the resulting sulfonyl aniline core offers a robust platform for the development of potent and selective therapeutic agents.[3]
Synthetic Strategies for Sulfonyl Aniline Scaffolds
The construction of the sulfonyl aniline linkage is a cornerstone of many synthetic campaigns in drug discovery. A variety of methods have been developed, ranging from classical approaches to modern photocatalytic strategies.
Classical Synthesis: Sulfonylation of Anilines
The most traditional and widely used method for the synthesis of sulfonyl anilines is the reaction of an aniline with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is generally efficient and tolerates a wide range of functional groups.
Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)
This protocol outlines the synthesis of the foundational antibacterial agent, sulfanilamide, from acetanilide.
Step 1: Chlorosulfonation of Acetanilide
-
In a fume hood, carefully add 25g of powdered acetanilide to a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add 63 mL of chlorosulfonic acid through the dropping funnel with constant shaking.
-
Attach a calcium chloride guard tube to the condenser.
-
Heat the reaction mixture to 60-70°C for approximately two hours.
-
After cooling, cautiously pour the mixture over crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and dry.[4]
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride
-
Transfer the dried p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.
-
Add 120 mL of water and 120 mL of concentrated ammonia solution and shake.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the reaction in an ice bath and acidify with dilute sulfuric acid.
-
Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry at 100°C.[4]
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide
-
Place the crude p-acetamidobenzenesulfonamide in a 500 mL flask with 30 mL of water and 10 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 30-45 minutes.
-
Cool the solution, add 2 grams of activated charcoal, bring to a boil, and filter while hot.
-
To the filtrate, slowly add 16 g of solid sodium bicarbonate in small portions with constant stirring to precipitate the 4-aminobenzenesulfonamide.[4]
Modern Synthetic Approaches
In recent years, milder and more efficient methods for the synthesis of sulfonyl anilines have emerged, driven by the need for late-stage functionalization and increased molecular complexity.
-
Visible-Light-Mediated Sulfonylation: This approach utilizes photoredox catalysis to generate sulfonyl radicals from stable precursors like sulfonyl fluorides or sulfinate salts, which then react with anilines under mild conditions.[5] This method demonstrates excellent functional group tolerance, making it suitable for the late-stage modification of complex molecules.[6]
-
Photocatalytic Activation of N-Hydroxymethylphthalimide (NHMP) Sulfones: This strategy employs NHMP sulfones as precursors to sulfinyl radicals upon single-electron reduction, which can then be coupled with aniline substructures.[7] This method offers a modular and operationally simple route to complex sulfones.[8]
Therapeutic Applications of Sulfonyl Aniline Compounds
The sulfonyl aniline motif is present in a diverse range of clinically approved drugs and investigational agents, highlighting its broad therapeutic utility.
Antibacterial Agents
The history of sulfonyl anilines in medicine is intrinsically linked to the discovery of sulfonamide antibiotics. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1]
| Drug | Mechanism of Action | Key Structural Features & SAR Insights |
| Sulfamethoxazole | Inhibits dihydropteroate synthase, blocking bacterial folic acid synthesis. | The N1-substituent (isoxazole ring) influences pharmacokinetic properties. The para-amino group is crucial for activity. |
| Dapsone | Inhibits dihydropteroate synthase. | A simple diphenyl sulfone structure. The two amino groups are key for its antibacterial and anti-inflammatory effects. |
Structure-Activity Relationship (SAR) for Antibacterial Sulfonamides:
-
The para-amino group on the aniline ring is essential for activity.[1]
-
The sulfonamide nitrogen (N1) can be substituted with various heterocyclic rings to modulate potency, spectrum of activity, and pharmacokinetic properties.[5][9][10]
-
Electron-withdrawing groups on the N1-substituent can enhance antibacterial activity.
Antidiabetic Agents
Sulfonylureas are a class of oral hypoglycemic agents widely used in the management of type 2 diabetes. They function by stimulating insulin release from pancreatic β-cells.
Mechanism of Action of Sulfonylureas:
-
Sulfonylureas bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[11]
-
This binding closes the K-ATP channel, leading to membrane depolarization.[8]
-
Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions.
-
The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[3]
Caption: Mechanism of sulfonylurea-induced insulin release.
| Drug | Generation | Key Structural Features & SAR Insights |
| Tolbutamide | First | A simple structure with a butyl group on the urea and a methyl group on the phenyl ring. |
| Glipizide | Second | A more complex structure with a pyrazinecarboxamidoethyl group, leading to higher potency. |
| Glimepiride | Second | Features a cyclohexyl ring and an ethyl group on the urea, contributing to its long duration of action. |
Structure-Activity Relationship (SAR) for Sulfonylureas:
-
The benzene-sulfonylurea core is essential for activity.
-
Substituents on the phenyl ring and the urea nitrogen influence potency, duration of action, and metabolic profile.
Anticancer Agents
The sulfonyl aniline scaffold is present in a number of anticancer agents that target various signaling pathways involved in tumor growth and proliferation.
Examples of Sulfonyl Aniline Anticancer Drugs:
-
Vemurafenib: A potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of melanoma. The sulfonamide group plays a crucial role in binding to the enzyme's active site.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR, PDGFR, and c-Kit. The sulfonamide moiety contributes to the overall binding affinity.
-
Indisulam: This compound induces cell cycle arrest and apoptosis, and its mechanism of action is linked to the inhibition of carbonic anhydrase and effects on apoptotic proteins.[12]
Mechanisms of Anticancer Activity:
-
Enzyme Inhibition: Many sulfonyl aniline-based anticancer drugs act as inhibitors of key enzymes in cancer signaling pathways, such as kinases and carbonic anhydrases.[12][13]
-
Disruption of Microtubule Assembly: Some derivatives can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[13]
-
Angiogenesis Inhibition: Certain compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[13]
Central Nervous System (CNS) Acting Agents
The versatility of the sulfonyl aniline scaffold extends to the development of drugs for CNS disorders. The ability of the sulfonamide group to modulate physicochemical properties allows for the design of molecules that can cross the blood-brain barrier.[14]
Challenges and Future Perspectives
Despite the widespread success of sulfonyl aniline compounds, their development is not without challenges. A primary concern is the metabolic liability of the aniline moiety, which can undergo oxidation to form reactive metabolites, potentially leading to idiosyncratic adverse drug reactions.[15]
Strategies to Mitigate Aniline-Related Toxicity:
-
Bioisosteric Replacement: Replacing the aniline ring with other saturated or aromatic scaffolds that mimic its size and electronic properties but have improved metabolic stability is a promising strategy.[16][17] This approach aims to retain the desired pharmacological activity while reducing the potential for toxicity.[4][9][10]
Future Directions:
-
Development of Novel Synthetic Methodologies: The continued exploration of new synthetic routes, particularly those that allow for late-stage diversification, will be crucial for accessing novel chemical space and generating more complex and potent sulfonyl aniline derivatives.[8]
-
Targeted Drug Design: A deeper understanding of the structure-activity relationships for different biological targets will enable the rational design of more selective and potent inhibitors.
-
Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an opportunity to develop sulfonyl aniline-based therapies that are tailored to individual patients.
Conclusion
The sulfonyl aniline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its enduring presence in the pharmacopeia is a testament to its versatility and favorable physicochemical properties. While challenges related to the metabolic stability of the aniline moiety exist, ongoing innovations in synthetic chemistry and drug design, such as bioisosteric replacement, are paving the way for the next generation of safer and more effective sulfonyl aniline-based drugs. The continued exploration of this remarkable pharmacophore holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine - International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed. (2020, October 21). Retrieved from [Link]
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | Request PDF - ResearchGate. Retrieved from [Link]
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SULFONYLUREAS | PDF | Diabetes | Insulin - Scribd. Retrieved from [Link]
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Antidiabetic Drugs - Philadelphia University. Retrieved from [Link]
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The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - MDPI. (2023, August 19). Retrieved from [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. (2025, August 6). Retrieved from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (2020, February 21). Retrieved from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines - PubMed. (2020, February 21). Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, a valuable aniline-sulfonamide derivative used as a chemical building block in medicinal and organic chemistry research.[1] The synthetic strategy detailed herein is a robust, three-part process designed for clarity and reproducibility in a standard laboratory setting. The protocol begins with the synthesis of the key intermediate, 4-acetamidobenzenesulfonyl chloride, via electrophilic aromatic substitution on acetanilide. This is followed by the formation of the core sulfonamide structure through nucleophilic substitution with 2-ethylpiperidine. The final step involves the acidic deprotection of the acetamido group to yield the target aniline. This guide explains the causality behind critical experimental choices, provides detailed safety protocols, and summarizes all quantitative data in accessible formats for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is a key pharmacophore in a multitude of therapeutic agents.[2][3] The target molecule, 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, combines an aromatic amine with a cyclic sulfonamide, making it a versatile scaffold for further elaboration in drug discovery programs.[1]
The synthetic approach is designed around a classic and reliable sequence that ensures high yield and purity. The core logic is as follows:
-
Protection of the Aniline: The highly reactive amino group of aniline is first protected as an acetamide (acetanilide). This is crucial because the free amine would react violently and non-selectively with the chlorosulfonating agent used in the next step. The acetyl group is an excellent choice as it is stable to the subsequent reaction conditions and can be removed reliably.
-
Directed Chlorosulfonation: The acetylamino group is a moderately activating, ortho-, para- director for electrophilic aromatic substitution. Due to steric hindrance from the bulky directing group, the incoming chlorosulfonyl group (–SO₂Cl) is added almost exclusively at the para position.
-
Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is a stable, electrophilic intermediate that readily reacts with primary or secondary amines.[3][4] In this protocol, it is coupled with the secondary amine 2-ethylpiperidine to form the desired S-N bond.
-
Deprotection: The final step is the hydrolysis of the acetamide protecting group under acidic conditions to reveal the free aniline, yielding the final product.
This strategic sequence allows for the controlled and efficient construction of the target molecule.
Overall Synthetic Scheme
Caption: Overall 3-step synthetic workflow for the target compound.
Materials, Reagents, and Safety
Critical Safety Precautions
This protocol involves several hazardous reagents that must be handled with extreme caution in a well-ventilated chemical fume hood, using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large quantities of toxic hydrogen chloride (HCl) gas.[5] Always add this reagent slowly and handle it in a moisture-free environment. Prepare an ice bath for cooling before starting the reaction. Quenching should be performed by slowly adding the reaction mixture to ice, never the other way around.[6]
-
4-Acetamidobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive. Handle the solid powder carefully to avoid creating dust.
-
2-Ethylpiperidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Pyridine/Triethylamine: Flammable, toxic, and irritants. Use in a well-ventilated fume hood.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Releases toxic fumes.
Always have appropriate spill kits and quench solutions (e.g., sodium bicarbonate for acids) readily available.
Materials and Reagents Summary
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Supplier | Notes |
| Acetanilide | C₈H₉NO | 135.16 | Sigma-Aldrich | Must be dry. |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | Sigma-Aldrich | Handle with extreme care.[5] |
| 2-Ethylpiperidine | C₇H₁₅N | 113.20 | Sigma-Aldrich | --- |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Anhydrous grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Anhydrous grade. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Sigma-Aldrich | Conc. (e.g., 6 M or 12 M). |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Fisher Scientific | For neutralization. |
| Anhydrous MgSO₄/Na₂SO₄ | --- | --- | Fisher Scientific | For drying organic layers. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | For extraction/precipitation. |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific | For recrystallization. |
| Deionized Water | H₂O | 18.02 | --- | --- |
| Ice | H₂O | 18.02 | --- | --- |
Detailed Synthesis Protocol
Part A: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate 1)
This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[5][6]
Protocol Steps:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a gas outlet connected to a trap (e.g., a funnel inverted over a beaker of water or a sodium hydroxide solution) to neutralize the evolved HCl gas. Perform this entire step in a fume hood.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (60 mL, ~0.9 mol). Begin stirring and cool the flask in an ice-water bath to 10-15°C.
-
Acetanilide Addition: In small portions, slowly add dry acetanilide (20 g, 0.148 mol) to the cooled, stirring chlorosulfonic acid over 20-30 minutes. The rate of addition should be controlled to maintain the internal temperature below 20°C. Vigorous evolution of HCl gas will be observed.[5]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 60-70°C for 1-2 hours to ensure the reaction goes to completion. The reaction is complete when the vigorous bubbling of HCl subsides.[6]
-
Work-up (Quenching): Prepare a 1 L beaker containing ~500 g of crushed ice. With extreme caution , slowly pour the cooled reaction mixture in a thin stream into the beaker of ice while stirring vigorously. A white precipitate of 4-acetamidobenzenesulfonyl chloride will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Press the solid as dry as possible on the filter. For optimal results, dry the crude product in a vacuum desiccator over P₂O₅ or CaCl₂. The product is moisture-sensitive and should be used promptly in the next step. A typical yield is 28-32 g (81-92%).
Part B: Synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (Intermediate 2)
This is a standard sulfonamide formation reaction.[2][9]
Protocol Steps:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the crude, dry 4-acetamidobenzenesulfonyl chloride (10.0 g, 42.8 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Amine Addition: In a separate flask, prepare a solution of 2-ethylpiperidine (5.3 g, 46.8 mmol, 1.1 eq.) and pyridine (4.1 g, 51.4 mmol, 1.2 eq.) in anhydrous DCM (20 mL).
-
Reaction: Add the 2-ethylpiperidine/pyridine solution dropwise to the cooled sulfonyl chloride solution over 20 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours (or overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white or off-white solid.
Part C: Synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline (Final Product)
This step involves the acid-catalyzed hydrolysis of the acetamide protecting group.
Protocol Steps:
-
Setup: Place the purified N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide (5.0 g, 16.1 mmol) from Part B into a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add a mixture of ethanol (30 mL) and 6 M hydrochloric acid (30 mL). Heat the mixture to reflux (approximately 90-100°C) and maintain reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or by the dropwise addition of aqueous NaOH until the pH is approximately 8-9. The free aniline product will precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a solid.
Data and Workflow Summary
Key Experimental Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time |
| A | Chlorosulfonation | Acetanilide, ClSO₃H | None (ClSO₃H is reagent & solvent) | 60-70°C | 1-2 h |
| B | Sulfonamide Formation | Intermediate 1, 2-Ethylpiperidine, Pyridine | Dichloromethane (DCM) | 0°C to RT | 4-6 h |
| C | Deprotection | Intermediate 2, HCl | Ethanol/Water | Reflux | 2-4 h |
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- P. J. Williams, J. R. Bowser, and K. Kura, "Preparation of sulfonamides from N-silylamines," J. Org. Chem., vol. 48, p. 4111, 1983.
- Macmillan Group, "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation," Princeton University, 2023.
- RSC Publishing, "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," 2025.
-
Organic Chemistry Portal, "Sulfonamide synthesis by S-N coupling," Available: [Link]
-
PrepChem.com, "Synthesis of 4-Acetamidobenzenesulfonyl chloride," Available: [Link]
-
S. Smiles and J. Stewart, "p-Acetaminobenzenesulfonyl chloride," Org. Synth., vol. 1, p. 8, 1921. Available: [Link]
-
Mercer University, "THE SYNTHESIS OF SULFA DRUGS," Available: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
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- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols for In Vitro Profiling of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed in vitro assay protocols for the characterization of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline , a synthetic sulfonamide derivative. Based on its structural features, particularly the arylsulfonamide moiety, this compound is a putative inhibitor of carbonic anhydrases (CAs), a superfamily of metalloenzymes that are established therapeutic targets for a range of pathologies.[1][2] This document outlines state-of-the-art methodologies to determine the inhibitory activity of this compound against various CA isoforms, offering insights into its potency and potential selectivity. The protocols described herein are designed to be robust and reproducible, providing a framework for researchers in drug discovery and development.
Introduction: The Scientific Rationale
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The primary sulfonamide group (SO₂NH₂) is a critical pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in physiological processes such as pH homeostasis, respiration, and ion transport.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making CA inhibitors a valuable class of therapeutic agents.[1][4]
The structural scaffold of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, featuring a substituted piperidine ring, offers potential for isoform-specific interactions within the CA active site, which can be exploited to develop selective inhibitors with improved therapeutic profiles.[5] The in vitro assays detailed below are essential first steps in elucidating the compound's biological activity and mechanism of action.
Core Concepts: Understanding Carbonic Anhydrase Inhibition
The primary function of carbonic anhydrases is the rapid interconversion of CO₂ and HCO₃⁻. Inhibition of this activity can be measured through two main approaches: assessing the esterase activity of CAs or directly measuring the CO₂ hydration/dehydration reaction.
Signaling Pathway and Mechanism of Inhibition
The catalytic mechanism of α-CAs involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking a CO₂ molecule in the active site. The resulting bicarbonate is then displaced by a water molecule, and a proton is shuttled out of the active site to regenerate the zinc-bound hydroxide. Sulfonamide inhibitors, such as 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, are believed to bind to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion and thereby blocking the enzyme's catalytic cycle.
Caption: Workflow for the colorimetric carbonic anhydrase esterase activity assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6. [6] * pNPA Stock Solution (20 mM): Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. Prepare fresh. [6] * Carbonic Anhydrase Solution: Prepare a working solution of purified human CA isoform (e.g., hCA I, II, IX, or XII) in CA Dilution Buffer. [7] * Inhibitor Stock Solution: Prepare a stock solution of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well. [6] * Add 10 µL of the CA enzyme solution to the appropriate wells.
-
For inhibitor wells, add a desired volume of the inhibitor stock solution and bring the total volume to 200 µL with Assay Buffer. For control wells, add the same volume of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes. [7] * Initiate the reaction by adding 10 µL of 20 mM pNPA stock solution to each well (final concentration of 1 mM). [6] * Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 405 nm in kinetic mode every 30-60 seconds for 10-15 minutes. [6]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Recommended Value |
| Final pNPA Concentration | 1 mM |
| Final Enzyme Concentration | Isoform-dependent (to be optimized) |
| Assay Buffer | 50 mM Tris-SO₄, pH 7.6 |
| Wavelength | 405 nm |
| Temperature | 25°C |
Stopped-Flow CO₂ Hydration Assay
This is a more direct and highly accurate method for measuring CA activity by monitoring the hydration of CO₂. [8][9]The assay follows the pH change resulting from the proton produced during the reaction, using a pH indicator.
-
Reagent Preparation:
-
Buffer: 10 mM HEPES or Tris, pH 7.5, containing 0.1 M NaClO₄.
-
CO₂ Solutions: Prepare saturated solutions of CO₂ in water by bubbling the gas through chilled, deionized water.
-
pH Indicator: A suitable indicator such as phenol red. [10] * Enzyme and Inhibitor Solutions: Prepare as described in the colorimetric assay.
-
-
Assay Procedure:
-
The assay is performed in a stopped-flow spectrophotometer.
-
One syringe contains the enzyme solution in buffer with the pH indicator.
-
The second syringe contains the CO₂-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
For inhibition studies, the enzyme is pre-incubated with the inhibitor before mixing with the CO₂ solution.
-
-
Data Analysis:
-
The initial rates of the catalyzed and uncatalyzed reactions are determined from the slope of the absorbance change over time.
-
The inhibitory activity is calculated from the decrease in the catalyzed rate in the presence of the inhibitor.
-
Inhibition constants (Kᵢ) are determined by fitting the data to appropriate inhibition models. [8]
Parameter Recommended Value Buffer 10 mM HEPES, pH 7.5, 0.1 M NaClO₄ Temperature 25°C pH Indicator Phenol Red | Wavelength | Dependent on pH indicator |
-
Expected Results and Interpretation
For an effective CA inhibitor, a dose-dependent decrease in enzyme activity is expected. The IC₅₀ value obtained from the colorimetric assay provides a measure of the compound's potency. The stopped-flow assay will yield a more precise inhibition constant (Kᵢ). By testing against a panel of CA isoforms (e.g., hCA I, II, IX, XII), the selectivity profile of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline can be established. [3]
| CA Isoform | Cellular Localization | Relevance | Expected Inhibition Profile |
|---|---|---|---|
| hCA I | Cytosolic (Red Blood Cells) | Off-target for many applications | Kᵢ in the µM to high nM range |
| hCA II | Cytosolic (Widespread) | Glaucoma, Epilepsy | Potent inhibition (low nM Kᵢ) is common for sulfonamides |
| hCA IX | Transmembrane (Tumor-associated) | Cancer | Selective inhibition is a key goal in anticancer drug design |
| hCA XII | Transmembrane (Tumor-associated) | Cancer | Another important anticancer target |
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the in vitro characterization of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline as a potential carbonic anhydrase inhibitor. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is crucial for advancing the compound through the drug discovery pipeline. Further studies, including X-ray crystallography of the inhibitor-enzyme complex, can provide valuable structural insights to guide future lead optimization efforts. [8]
References
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). [Source not further specified]
- Carbonic Anhydrase assay. (n.d.). [Source not further specified]
-
Determination of carbonic anhydrase activity by a pCO2 sensor. (n.d.). PubMed. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved from [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESIS. Retrieved from [Link]
-
Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. (2023). PubMed. Retrieved from [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). PMC. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. (2000). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route. (1999). PubMed. Retrieved from [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. (2023). PMC. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
- 10. static.igem.wiki [static.igem.wiki]
Microwave-assisted synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Application Note & Protocol
Accelerated Synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline via Focused Microwave Irradiation
Abstract
This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, a valuable building block in medicinal chemistry and drug discovery.[1] The key transformation, the formation of the sulfonamide bond, is achieved using focused microwave irradiation, which dramatically reduces reaction times from hours to minutes compared to conventional thermal methods.[2][3] The narrative explains the causality behind each experimental step, from the initial protection of the aniline moiety to the final deprotection, ensuring a robust and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency and green chemistry benefits of microwave-assisted organic synthesis (MAOS).[4][5]
Introduction: The Rationale for Microwave-Assisted Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone pharmacophore in modern medicine, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antitumor drugs.[6] The target molecule, 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, incorporates this critical moiety and serves as a versatile intermediate for constructing more complex bioactive molecules.[1]
Traditional methods for sulfonamide synthesis often require prolonged reaction times at elevated temperatures.[2] Microwave-assisted organic synthesis offers a compelling alternative by delivering energy directly to polar molecules in the reaction mixture, a process known as dielectric heating.[4][7][8] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[9] The result is rapid, uniform, and efficient volumetric heating that can lead to:
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[7]
-
Improved Reaction Yields: Enhanced kinetic control can minimize the formation of by-products.[10]
-
Enhanced Purity Profiles: Cleaner reactions simplify downstream purification efforts.[5]
-
Alignment with Green Chemistry Principles: Lower energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[4][5]
This protocol details a four-step synthesis designed for efficiency and reliability, with the core sulfonamide coupling step optimized for microwave technology.
Overall Synthetic Scheme
The synthesis proceeds through four distinct stages:
-
Protection: The reactive primary amine of aniline is protected as an acetamide.
-
Chlorosulfonation: An electrophilic aromatic substitution introduces the sulfonyl chloride group.
-
Microwave-Assisted Sulfonamide Formation: The key coupling reaction with 2-ethylpiperidine is performed.
-
Deprotection: The protecting group is removed to yield the final product.
Diagram 1: High-level workflow for the synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
Detailed Experimental Protocols
Materials and Equipment
Reagents:
-
Aniline
-
Acetic Anhydride
-
Chlorosulfonic Acid
-
2-Ethylpiperidine
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Laboratory-grade microwave reactor with sealed reaction vessels (10 mL pressure-rated vials recommended) and magnetic stirring capability.
-
Standard laboratory glassware (round-bottom flasks, Erlenmeyer flasks, separatory funnel, etc.).
-
Magnetic stirrer hotplate.
-
Ice bath.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Instrumentation for characterization: NMR, LC-MS, Melting Point Apparatus.
Step 1: Protection of Aniline as Acetanilide
Causality: The primary amino group of aniline is nucleophilic and would react with chlorosulfonic acid in the next step, leading to undesired side products and deactivation of the aromatic ring.[11] Acetylation protects this group, transforming it into a less reactive amide and ensuring the chlorosulfonation occurs at the desired para position.
-
In a 250 mL Erlenmeyer flask, combine 10.0 g of aniline and 150 mL of deionized water.
-
Add 11.0 mL of acetic anhydride to the mixture.
-
Stir vigorously at room temperature for 15-20 minutes. The product will begin to precipitate as a white solid.
-
Cool the flask in an ice bath for an additional 20 minutes to maximize precipitation.
-
Collect the crude acetanilide by vacuum filtration, washing the solid with cold deionized water.
-
Dry the product in a desiccator or drying oven. The product is typically pure enough for the next step without further purification.
Step 2: Chlorosulfonation of Acetanilide
Causality: This is a classic electrophilic aromatic substitution reaction. The highly reactive electrophile, likely SO₃ generated from chlorosulfonic acid, attacks the electron-rich benzene ring.[11] The acetamido group is an ortho-, para-director, but due to steric hindrance, substitution occurs almost exclusively at the para position.[11]
SAFETY: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Place 5.0 g of dry acetanilide into a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Cool the flask in an ice bath.
-
Slowly add 15 mL of chlorosulfonic acid dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not rise above 20°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 70-80°C for 2 hours.
-
Allow the mixture to cool to room temperature, then very carefully and slowly pour it onto 200 g of crushed ice in a large beaker. Perform this step slowly in the fume hood as it will generate HCl gas.
-
The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product completely. This intermediate is moisture-sensitive and should be used promptly.[11]
Step 3: Microwave-Assisted Synthesis of N-{4-[(2-Ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Causality: This nucleophilic acyl substitution reaction forms the sulfonamide bond. The nitrogen atom of 2-ethylpiperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[12] Microwave irradiation provides the activation energy rapidly and uniformly, accelerating the reaction.[8][9] A base (NaHCO₃) is added to neutralize the HCl generated, driving the reaction to completion.
Diagram 2: Microwave heating mechanism via dipolar polarization of reactant molecules.
-
Place 1.0 mmol of 4-acetamidobenzenesulfonyl chloride, 1.2 mmol of 2-ethylpiperidine, and 2.0 mmol of sodium bicarbonate into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.
-
Add 5 mL of a 1:1 mixture of acetonitrile:water.[10]
-
Seal the vessel and place it in the microwave reactor cavity.
-
Set the reaction parameters as specified in the table below.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient energy for rapid reaction kinetics. |
| Microwave Power | 50 W (or dynamic power control) | Sufficient power to reach and maintain temperature. |
| Ramp Time | 2 minutes | Allows for safe and controlled heating of the vessel. |
| Hold Time | 10 minutes | Sufficient time for the reaction to reach completion.[10] |
| Stirring | Medium-High | Ensures homogeneous heating and mixing of reactants. |
| Cooling | Compressed Air | Rapidly cools the vessel post-reaction for safe handling. |
-
After the reaction is complete and the vessel has cooled, filter the mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, add 20 mL of DCM, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude protected product.
Step 4: Deprotection to Yield 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Causality: Acid-catalyzed hydrolysis is used to remove the acetyl protecting group.[13] Under these conditions, the amide is hydrolyzed back to the primary amine, while the more robust sulfonamide bond remains intact.
-
Transfer the crude product from the previous step into a 50 mL round-bottom flask.
-
Add 15 mL of ethanol and 5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90°C) with stirring for 2-3 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the mixture by slowly adding a saturated aqueous solution of NaOH until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexanes:ethyl acetate gradient) to afford the pure 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
Safety Precautions
-
Chemical Hazards: Always handle chemicals in a well-ventilated fume hood. Chlorosulfonic acid is highly corrosive and water-reactive.[14] Aniline is toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Microwave Reactor Safety:
-
Only use microwave systems specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and are extremely dangerous for this application.[15]
-
Inspect reaction vessels for cracks or defects before each use. Never exceed the recommended volume or pressure ratings of the vessel.[16]
-
Never operate the microwave with the door seals damaged.[17][18]
-
Be cautious of exothermic reactions, which can accelerate rapidly under microwave irradiation, potentially leading to a vessel failure.[15] Start with small-scale reactions if the thermal profile is unknown.
-
Allow vessels to cool completely before opening to avoid injury from hot, pressurized contents.[19]
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[17]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 | Incomplete reaction; premature hydrolysis of sulfonyl chloride. | Ensure acetanilide is completely dry. Increase reaction time or temperature slightly. Pour onto ice quickly to minimize hydrolysis. |
| No reaction in Step 3 | Inactive sulfonyl chloride; insufficient heating. | Use the 4-acetamidobenzenesulfonyl chloride immediately after preparation.[11] Verify microwave temperature sensor is calibrated. Increase hold time in 5-minute increments. |
| Low yield in Step 4 | Incomplete hydrolysis; product loss during workup. | Increase reflux time. Ensure pH is sufficiently basic before extraction. Perform additional extractions of the aqueous layer. |
| Impure Final Product | Incomplete reactions in prior steps; inefficient purification. | Monitor each step by TLC to ensure completion. Optimize the solvent system for column chromatography. |
Conclusion
This application note details a robust and highly efficient protocol for synthesizing 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline. By strategically employing microwave irradiation for the key sulfonamide bond-forming step, this method offers a significant improvement over conventional heating, providing a final product in high yield with a drastically reduced overall synthesis time. The principles and techniques described herein are broadly applicable to the synthesis of other sulfonamide derivatives, highlighting the power of microwave technology in modern organic and medicinal chemistry.
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. Scribd. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]
-
G, A., & P, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Reddy, C. K., et al. (2017). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Verma, R. S. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]
-
Roy, K. (2022). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]
-
Sutar, A. K., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Kansas State University. (n.d.). Microwave Safety. Kansas State University. [Link]
-
Tuntiwachwuttikul, P., et al. (2014). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan journal of pharmaceutical sciences. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Unknown. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. [Link]
-
University of Bristol. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol. [Link]
-
Unknown. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]
-
Vaia. (n.d.). Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Vaia. [Link]
-
Shashikala, P., & Shruthi Keerthi, D. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Wisconsin-Stout. [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. organic-chemistry.org. [Link]
-
Keerthi, D. S., & Shashikala, P. (2017). Chlorosulfonation of acetanilide to obtain an intermediate for the preparation of a sulfa drug. Asian Journal of Pharmaceutics. [Link]
-
Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]
-
Cao, Y., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
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Organic Chemistry Portal. (n.d.). Acetamides. organic-chemistry.org. [Link]
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Cao, Y., et al. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Agricultural Science & Technology - Hunan. [Link]
-
Ghorab, M. M., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
De Luca, L., & Giacomelli, G. (2008). Supporting Information for An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids. ACS Publications. [Link]
-
Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Ceruso, M., et al. (2019). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. [Link]
-
Ju, Y., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications. [Link]
-
Slepukhin, P. A., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Chemistry of Natural Compounds. [Link]
- CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid.
-
Obermayer, D., et al. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2015). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and final product purity.
Section 1: Synthesis Overview & Key Mechanistic Considerations
The synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is typically achieved through a three-step sequence starting from acetanilide. This route is favored due to the sensitive nature of the free aniline group, which requires protection during the harsh electrophilic chlorosulfonation step.
The overall workflow is outlined below:
Caption: General three-step synthetic route.
The primary challenges in this synthesis are:
-
The high reactivity and moisture sensitivity of the sulfonyl chloride intermediate.[1]
-
Ensuring complete reaction during the sterically hindered sulfonamide coupling step.
-
Achieving selective deprotection of the acetamido group without cleaving the newly formed sulfonamide bond.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Chlorosulfonation of Acetanilide (Step 1)
Q: My yield of 4-acetamidobenzenesulfonyl chloride is low, and the product is an impure, sticky solid. What are the likely causes?
A: This is a common issue often rooted in moisture control and temperature management. The primary causes are:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl.[2] Any moisture in your glassware or starting material will consume the reagent and lead to incomplete conversion. The 4-acetamidobenzenesulfonyl chloride product is also highly susceptible to hydrolysis, reverting to the unreactive 4-acetamidobenzenesulfonic acid.[3]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a fresh, unopened bottle of chlorosulfonic acid if possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube to prevent atmospheric moisture ingress.[1]
-
-
Poor Temperature Control: The initial reaction between acetanilide and chlorosulfonic acid is highly exothermic and evolves large volumes of HCl gas.[2][4] If the temperature rises uncontrollably, it can lead to side reactions and degradation of the starting material, producing charring.
-
Inefficient Quenching and Isolation: The work-up is critical. Pouring the reaction mixture onto ice is the standard procedure to decompose excess chlorosulfonic acid and precipitate the product.[4] If done too quickly or with insufficient mixing, localized heating can hydrolyze the product.
-
Solution: Pour the reaction mixture slowly in a thin stream into a vigorously stirred slurry of crushed ice and water. This ensures rapid cooling and minimizes product hydrolysis. Wash the crude, filtered product thoroughly with cold water to remove residual acids.[6]
-
Problem Area 2: Sulfonamide Coupling (Step 2)
Q: The coupling reaction between 4-acetamidobenzenesulfonyl chloride and 2-ethylpiperidine is incomplete or fails entirely. How can I improve the yield?
A: A low yield in this nucleophilic substitution step is typically due to one of four factors: a deactivated nucleophile, a hydrolyzed electrophile, steric hindrance, or an inappropriate choice of base.
-
Hydrolyzed Sulfonyl Chloride: As mentioned, the sulfonyl chloride is the most sensitive reagent in this synthesis. If it has been stored improperly or exposed to moisture during handling, it will have converted to the sulfonic acid, which is unreactive towards the amine.
-
Solution: Use the 4-acetamidobenzenesulfonyl chloride immediately after synthesis and drying.[6] Do not store it for extended periods unless under strictly anhydrous and inert conditions.
-
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the 2-ethylpiperidine starting material, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: A base is essential to scavenge the HCl produced.[1][7] Use at least two equivalents of a non-nucleophilic tertiary amine like triethylamine or pyridine. One equivalent neutralizes the generated HCl, and the second ensures the reaction medium remains basic, preventing protonation of the starting amine.
-
-
Steric Hindrance: The ethyl group at the 2-position of the piperidine ring presents steric bulk, which can slow the rate of its nucleophilic attack on the sulfonyl group.
-
Solution: For sterically hindered amines, gentle heating may be required to increase the reaction rate.[1] Refluxing in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for several hours is often effective. Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot disappears.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: A slight excess (1.1 to 1.2 equivalents) of the 2-ethylpiperidine can help drive the reaction to completion. Ensure you use at least 2.0 equivalents of the base.
-
Caption: Troubleshooting workflow for the sulfonamide coupling step.
Problem Area 3: Acetamido Group Deprotection (Step 3)
Q: During the final hydrolysis step, my yield is low, or I observe decomposition of my product. What are the best conditions for this transformation?
A: The key is to find conditions strong enough to hydrolyze the amide but mild enough to leave the sulfonamide bond intact. Both acidic and basic conditions can be employed.
-
Acidic Hydrolysis: Refluxing in aqueous HCl (e.g., 6M) is a common method.[2]
-
Potential Issue: Prolonged heating in strong acid can potentially lead to the hydrolysis of the sulfonamide bond, although it is generally more stable than the amide.
-
Optimization: Monitor the reaction closely by TLC. Once the starting material is consumed, immediately cool the reaction and neutralize it to isolate the product. Avoid excessively long reaction times.
-
-
Basic Hydrolysis: Refluxing in aqueous sodium hydroxide is also effective.
-
Potential Issue: The product, an aniline, may be susceptible to oxidation under basic conditions, especially if air is present.
-
Optimization: Perform the reaction under an inert atmosphere. After the reaction is complete, cool the mixture and carefully acidify with HCl to precipitate the product as its hydrochloride salt, which can then be neutralized and extracted. A patent for the synthesis of p-aminobenzenesulfonamide suggests hydrolysis with NaOH followed by neutralization.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use acetanilide instead of aniline for the chlorosulfonation step? The amino group (-NH₂) of aniline is a strong activating group, but it presents two major problems in this reaction. First, it reacts readily with chlorosulfonic acid in a violent acid-base reaction. Second, the free amino group would be protonated to -NH₃⁺, which is a strongly deactivating group and would direct the substitution to the meta position.[9] Protecting it as an acetamido group (-NHCOCH₃) moderates its activating strength, prevents the acid-base side reaction, and reliably directs the substitution to the para position, ensuring the correct isomer is formed.[10]
Q2: Can I use 4-aminobenzenesulfonyl chloride directly to simplify the synthesis? While 4-aminobenzenesulfonyl chloride is commercially available, it is notoriously unstable.[11][12] The free amino group can react with the sulfonyl chloride group of another molecule, leading to polymerization and decomposition. Using the acetamido-protected version provides a stable, crystalline, and reliable electrophile for the coupling reaction.[3]
Q3: What are the best analytical methods for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of each step. Use a solvent system like ethyl acetate/hexanes. The product of each step should have a different Rf value from the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. Key signals to look for include the appearance of the ethylpiperidine protons after Step 2 and the disappearance of the acetyl methyl protons after Step 3.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product at each stage.
Q4: What are the critical safety precautions for this synthesis? Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The chlorosulfonation step evolves copious amounts of HCl gas, which must be vented into a fume hood or passed through a base trap.[6]
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Step 1)
Adapted from Fieser and Williamson's Organic Experiments and other established procedures.[2][4]
-
Place 290 g (165 mL) of chlorosulfonic acid into a 500-mL round-bottomed flask equipped with a mechanical stirrer and a gas outlet connected to a trap.
-
Cool the flask in an ice-water bath to 10-15 °C.
-
While stirring, add 67.5 g (0.5 mol) of dry acetanilide in small portions over 15-20 minutes, ensuring the temperature does not exceed 20 °C.
-
Once the addition is complete, remove the ice bath and heat the mixture in a water bath at 60-70 °C for two hours to complete the reaction.
-
Allow the mixture to cool to room temperature. In a fume hood, pour the syrupy liquid slowly and with vigorous stirring into a beaker containing 1 kg of crushed ice.
-
Collect the precipitated white solid by vacuum filtration and wash it thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Press the crude product as dry as possible on the filter. The crude material (typical yield: 90-95 g, 77-81%) can often be used directly in the next step.[4] For a purer product, recrystallize from benzene or chloroform.
Protocol 2: Synthesis of N-(4-((2-ethylpiperidin-1-yl)sulfonyl)phenyl)acetamide (Step 2)
-
In a dry 250-mL round-bottomed flask under a nitrogen atmosphere, dissolve 23.3 g (0.1 mol) of freshly prepared 4-acetamidobenzenesulfonyl chloride in 100 mL of anhydrous dichloromethane (DCM).
-
Add 20.2 g (27.9 mL, 0.2 mol) of triethylamine (or 15.8 g, 16.1 mL, 0.2 mol of pyridine).
-
To this stirring solution, add a solution of 12.5 g (14.7 mL, 0.11 mol) of 2-ethylpiperidine in 20 mL of anhydrous DCM dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
After the reaction is complete, cool the mixture to room temperature and wash it sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 4-((2-Ethylpiperidin-1-yl)sulfonyl)aniline (Step 3)
-
Combine the crude product from Step 2 with 100 mL of 6M hydrochloric acid in a 250-mL round-bottomed flask.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the solution in an ice bath and slowly neutralize by adding 10M sodium hydroxide until the solution is basic (pH > 10).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or isopropanol) to afford the final product.
Section 5: Summary of Key Reaction Parameters
| Step | Reactants | Key Reagents & Solvents | Temp. (°C) | Typical Yield | Critical Parameter |
| 1 | Acetanilide | Chlorosulfonic acid (excess) | 10-15, then 60-70 | 75-85% | Strict moisture exclusion; Temperature control |
| 2 | 4-Acetamidobenzenesulfonyl Chloride, 2-Ethylpiperidine | Pyridine or Et₃N (≥2 eq.), Anhydrous DCM/THF | Reflux (40-66) | 60-80% | Anhydrous conditions; Sufficient base |
| 3 | Protected Intermediate | 6M HCl or 6M NaOH | Reflux (100) | 85-95% | Monitoring to prevent over-reaction/decomposition |
References
-
Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]
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Funicello, M., et al. (2013). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2014). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.
-
Funicello, M., et al. (2013). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PMC. Available at: [Link]
-
European Patent Office. (2011). EP2528923A1 - Process for the preparation of darunavir and darunavir intermediates. Available at: [Link]
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Mohammadi, Z., & Gholinejad, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Levin, M. D., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]
-
Chowdhury, S., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]
-
Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step? Available at: [Link]
-
Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Download Table. Available at: [Link]
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Kumar, S., & Kumar, R. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
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Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: [Link]
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Chemistry LibreTexts. (2019). 22.10: Sulfa Drugs - a closer look. Available at: [Link]
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Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. Available at: [Link]
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UMass Lowell. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]
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Patsnap Eureka. (n.d.). Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction. Available at: [Link]
- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.
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PubChem. (n.d.). 4-aminobenzenesulfonyl Chloride. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Available at: [Link]
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Arulraj, R., & Muthukumaran, J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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Bozdag, M., et al. (2018). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]
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Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Available at: [Link]
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PubChem. (n.d.). 4-Aminobenzenesulfonamide;ethene. National Center for Biotechnology Information. Available at: [Link]
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European Patent Office. (2015). EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Available at: [Link]
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European Patent Office. (2018). EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available at: [Link]
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PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. National Center for Biotechnology Information. Available at: [Link]
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Technical Support Center: A Researcher's Guide to the Purification of Sulfonyl Aniline Products
Welcome to the Technical Support Center for the purification of sulfonyl aniline products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these critical compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Challenge: Common Impurities in Sulfonyl Aniline Synthesis
The synthesis of sulfonyl anilines, while a cornerstone of medicinal chemistry, can often result in a variety of impurities that complicate downstream applications. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.
Common impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials such as the parent aniline or sulfonyl chloride, as well as residual solvents used in the reaction.[1]
-
By-products: A number of side reactions can occur during sulfonylation, leading to impurities. These can include:
-
Di-sulfonated products: Where a primary aniline has reacted with two molecules of the sulfonyl chloride.[2]
-
C-Sulfonylated isomers: Electrophilic aromatic substitution on the aniline ring can lead to the formation of ortho- and para-sulfonyl anilines.[3]
-
Hydrolysis products: Sulfonyl chlorides can react with trace amounts of water to form the corresponding sulfonic acid.[2]
-
-
Degradation Impurities: Over time, or under harsh reaction or storage conditions, sulfonyl anilines can degrade. Oxidation can lead to colored impurities like p-benzoquinone.[1]
The choice of purification method will depend on the nature of these impurities and their physicochemical properties relative to the desired sulfonyl aniline product.
Purification Methodologies: A Troubleshooting Approach
This section provides a detailed exploration of the most common purification techniques for sulfonyl aniline products, presented in a practical question-and-answer format to directly address challenges you may encounter in the lab.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility at varying temperatures.[4]
Q1: How do I select the best solvent for recrystallizing my sulfonyl aniline?
A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5] A good starting point is the "like dissolves like" principle; consider the polarity of your sulfonyl aniline.[5]
-
For polar sulfonyl anilines: Solvents like ethanol, methanol, or water (especially for compounds capable of hydrogen bonding) are often good choices.[5]
-
For less polar sulfonyl anilines: You might explore solvent systems like hexane/ethyl acetate or hexane/acetone.[6]
-
Mixed solvent systems: When a single solvent isn't ideal, a pair of miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent)—can be effective. A common example is an ethanol-water mixture.[5]
Q2: My sulfonyl aniline is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.[7]
-
Solution:
Q3: No crystals are forming even after the solution has cooled. What are my next steps?
A3: If crystallization doesn't occur spontaneously, you can induce it by:
-
Scratching the inner surface of the flask with a glass rod just below the solvent level to create nucleation sites.[5]
-
Seeding the solution with a tiny crystal of the pure compound.[5]
-
Reducing the volume of the solvent by gentle heating to increase the concentration of the solute.
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: Persistent color indicates the presence of impurities that co-crystallize with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Use it sparingly, as it can also adsorb some of your desired product. A second recrystallization may also be necessary to remove residual impurities.[5]
Column Chromatography: For Complex Mixtures
Column chromatography is an indispensable technique for separating compounds with different polarities.
Q1: I'm not getting good separation of my sulfonyl aniline from an impurity. What can I do?
A1: Poor resolution in column chromatography can be addressed by several strategies:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This is very effective for separating compounds with a wide range of polarities.[8]
-
pH Adjustment: For ionizable compounds like sulfonamides, small adjustments to the mobile phase pH can significantly impact retention and selectivity.[8]
-
-
Change the Stationary Phase: If you are using standard silica gel, consider alternatives:[8]
-
Amide-modified silica: Phenylamide stationary phases have shown good selectivity for sulfonamides.
-
Aminopropyl-packed columns: These can be used in series with silica columns for enhanced separation.[9][10]
-
Reverse-Phase (C8 or C18): These offer different selectivity compared to normal-phase silica.[8]
-
Q2: Should I use "wet" or "dry" loading for my sample?
A2: The choice between wet and dry loading depends on your sample's solubility in the mobile phase.
-
Wet Loading: Involves dissolving your sample in a minimal amount of the mobile phase and carefully adding it to the top of the column. This is suitable for readily soluble samples.[8]
-
Dry Loading: Is preferred if your sample is not very soluble in the mobile phase or if you need a stronger solvent to dissolve it. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[8]
Q3: Can I reuse my chromatography column?
A3: While it is possible to reuse a column after thorough flushing with a strong solvent, for high-purity applications, it is always best to use a fresh column to avoid cross-contamination.[8]
Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another.[11] Given that sulfonyl anilines possess a weakly acidic proton on the sulfonamide nitrogen and a basic aniline nitrogen, this method can be highly effective.
Q1: How do I separate my basic sulfonyl aniline from neutral impurities?
A1: You can take advantage of the basicity of the aniline nitrogen.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic sulfonyl aniline will be protonated and move into the aqueous layer.[12][13]
-
Separate the aqueous layer, which now contains your protonated product.
-
To recover your product, make the aqueous layer basic by adding a base (e.g., 1 M NaOH) until the sulfonyl aniline precipitates or forms an oily layer.[12]
-
Extract the now neutral sulfonyl aniline back into an organic solvent.
-
Q2: How can I separate my weakly acidic sulfonyl aniline from neutral impurities?
A2: The sulfonamide proton is weakly acidic and can be deprotonated by a strong base.
-
Procedure:
-
Dissolve the crude mixture in a suitable organic solvent.
-
Extract the organic solution with an aqueous base (e.g., 5% NaOH). The acidic proton on the sulfonamide will be removed, and the resulting anionic salt will dissolve in the aqueous layer.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with an acid (e.g., 1 M HCl) to regenerate the neutral sulfonyl aniline, which can then be extracted back into an organic solvent.
-
Q3: I'm getting an emulsion during extraction. How can I break it?
A3: Emulsions are a common problem in liquid-liquid extractions.
-
Solutions:
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Distillation: For Thermally Stable, Liquid Products
Distillation is used to purify liquids based on differences in their boiling points. For sulfonyl anilines that are liquids or low-melting solids, this can be a viable option, although care must be taken due to their typically high boiling points.
Q1: My sulfonyl aniline seems to be decomposing at its boiling point. What can I do?
A1: Many organic compounds, including some anilines, are not stable at their atmospheric boiling points.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal decomposition.[14][15]
Q2: I have two liquid sulfonyl anilines with very similar boiling points. How can I separate them?
A2: For liquids with boiling points that differ by less than 70°C, simple distillation is often ineffective.[16]
-
Solution: Use fractional distillation. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation of liquids with close boiling points.[16][17][18][19]
Q3: How can I separate a high-boiling sulfonyl aniline from non-volatile impurities?
A3: Steam distillation can be a useful technique in this scenario.
-
How it works: Passing steam through the mixture allows the sulfonyl aniline to co-distill with the water at a temperature below the boiling point of water.[15] The non-volatile impurities remain in the distillation flask.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting an appropriate purification method for a crude sulfonyl aniline product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: General Recrystallization of a Sulfonyl Aniline
-
Solvent Selection: In a small test tube, add a small amount of the crude sulfonyl aniline and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfonyl aniline and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude sulfonyl aniline in an appropriate organic solvent (e.g., dichloromethane).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The sulfonyl aniline should precipitate.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. Repeat the extraction twice more.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the purified sulfonyl aniline.[12]
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar sulfonyl anilines with H-bonding capability.[5] |
| Ethanol | 78 | High | A versatile polar solvent.[5] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[5] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Acetone | 56 | Medium | A polar aprotic solvent. |
| Hexane | 69 | Low | Typically used as the "poor" solvent in a mixed solvent system. |
Conclusion
The purification of sulfonyl aniline products is a critical step in many research and development endeavors. By understanding the nature of potential impurities and the principles behind common purification techniques, researchers can effectively troubleshoot and optimize their workflows. This guide provides a foundation for tackling these challenges, but as every compound is unique, a systematic and logical approach to experimentation will ultimately lead to the successful isolation of pure sulfonyl aniline products.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Lederle Laboratories. (1951). Separation of aromatic amines using alkylene carbonates.
- Taylor, L. T., & Chang, C. (1994). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Filo. (2023). Aniline and water mixture can be separated by (A)
- Vaia. (n.d.).
- ResearchGate. (2014).
- Chemistry Stack Exchange. (2014).
- ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.
- Taylor, L. T., & Ashraf-Khorasani, M. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Columbia University. (n.d.). solid-liquid extraction.
- BenchChem. (2025).
- ChemicalNote. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- Chemistry LibreTexts. (n.d.).
- University of Rochester. (n.d.).
- Wikipedia. (n.d.).
- FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. YouTube.
- Khan Academy. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Scribd. (n.d.).
- Veeprho Pharmaceuticals. (n.d.).
- University of Rochester. (n.d.).
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Technical Support Center: Storage and Handling of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline. This guide is designed to provide you with in-depth, practical advice on preventing the degradation of this compound during storage. As a Senior Application Scientist, I will walk you through the critical factors influencing its stability and provide troubleshooting solutions to ensure the integrity of your research material.
Understanding the Molecule: Key Stability Considerations
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is a sulfonamide-based aniline derivative.[1] Its structure, containing both a sulfonamide group and an aniline moiety, dictates its stability profile. The primary degradation pathways to be aware of are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Stability: The sulfonamide bond can be susceptible to cleavage under certain pH conditions. Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation in acidic environments.[2]
-
Oxidative Stability: The aniline portion of the molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities.[3]
-
Photostability: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[2] Aniline and its derivatives are known to be light-sensitive and may darken upon exposure.[3]
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation of the aniline moiety due to air/light exposure. | Store the compound under an inert atmosphere (e.g., argon, nitrogen). Protect from light by using amber vials or storing in a dark location. |
| Changes in Physical State (e.g., clumping, oily appearance) | Moisture absorption (hygroscopicity). Hydrolysis. | Store in a desiccator with a suitable drying agent. Ensure the storage container is tightly sealed. |
| Inconsistent Experimental Results | Degradation of the compound leading to reduced purity and reactivity. | Re-analyze the compound's purity using a suitable analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, procure a fresh batch and adhere strictly to recommended storage conditions. |
| Poor Solubility Compared to a Fresh Batch | Formation of insoluble degradation products. | Filter the solution before use. However, this is a temporary fix. The underlying degradation issue must be addressed by optimizing storage conditions. |
Visualizing the Path to Degradation
The following diagram illustrates the primary factors that can lead to the degradation of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline. Understanding these pathways is the first step in preventing them.
Caption: Key environmental factors leading to the degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline?
For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[4][5] A cool and dry environment, such as a desiccator at room temperature or refrigerated conditions (2-8 °C), is recommended.[5]
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid material. If you must store solutions, use a high-purity, dry (anhydrous) solvent. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., -20 °C). Be aware that the stability in solution will be highly dependent on the solvent used.
Q3: My compound has turned slightly yellow. Can I still use it?
A slight discoloration indicates that some level of degradation, likely oxidation, has occurred. While it might still be usable for some applications, the purity is compromised. For sensitive experiments, it is highly recommended to use a fresh, un-degraded batch. You should first assess the purity of the discolored material using an appropriate analytical technique like HPLC to determine the extent of degradation.
Q4: What analytical methods are suitable for assessing the stability of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity and detecting degradation products of sulfonamides.[2][6] A C18 column is often suitable.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed identification of degradation products.[6][7]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
Objective: To determine the purity of a sample and identify the presence of degradation products.
Materials:
-
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: Based on the UV absorbance maximum of the compound (a photodiode array (PDA) detector is recommended to monitor a range of wavelengths).[2]
-
Gradient Elution (Example):
-
0-1 min: 10% B
-
1-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-15 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Recommended Storage Workflow
To ensure the long-term stability of your compound, follow this recommended workflow from receipt to use.
Caption: A step-by-step workflow for proper storage and handling.
By adhering to these guidelines, you can significantly minimize the risk of degradation and ensure the quality and reliability of your experimental results.
References
- BenchChem Technical Support Team. (2025, December). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- BenchChem Technical Support Team. (2025, December).
- BenchChem. 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline. BenchChem.
- Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Dutkiewicz, M., et al. (2025, March 25). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.
- Li, D., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- PubChem. 4-(Piperidine-1-sulfonyl)aniline.
- Loba Chemie.
- Felczak, P., et al. (2024, June 18).
- ChemicalBook.
- Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
- Lanxess. (2015, March). Product Safety Assessment: Aniline.
- FSIS USDA. (2009, September 25).
- García-Galán, M. J., et al. (2025, August 5). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II.
- Merck Millipore. (2024, July 2).
- Sigma-Aldrich. 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline.
- Lyons, C. D., Katz, S., & Bartha, R. (n.d.).
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Validation & Comparative
X-ray crystallography data for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
A Comparative Guide to the Solid-State Architecture of Sulfonamide-Containing Piperidine Analogues: Insights into 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
In the landscape of drug discovery and medicinal chemistry, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into conformation, packing, and intermolecular interactions that govern a compound's physicochemical properties. This guide focuses on the crystallographic analysis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, a molecule of interest due to its sulfonamide and piperidine moieties, which are common pharmacophores.[1]
While a specific crystallographic information file (CIF) for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is not publicly available in open databases as of this writing, a comprehensive understanding of its probable solid-state behavior can be achieved through a comparative analysis of structurally related compounds. This guide will delve into the experimental workflow of single-crystal X-ray diffraction and subsequently compare the crystallographic data of analogous sulfonamide and piperidine derivatives to infer the likely structural characteristics of the title compound.
The Experimental Foundation: Single-Crystal X-ray Diffraction Workflow
The determination of a molecular structure by X-ray crystallography is a systematic process that transforms a crystalline solid into a detailed three-dimensional atomic model. The journey from crystal to structure is a testament to the interplay of meticulous experimental technique and sophisticated computational analysis.
A typical workflow is as follows:
-
Crystal Growth : The prerequisite for any X-ray diffraction study is a high-quality single crystal. This is often the most challenging step, relying on techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to encourage the ordered arrangement of molecules into a crystal lattice. For compounds like the sulfonamide derivatives discussed here, slow diffusion of a non-polar solvent (like diethyl ether or hexane) into a solution of the compound in a more polar solvent (such as dichloromethane or methanol) is a common and effective method.[2]
-
Data Collection : A suitable crystal is mounted on a diffractometer, where it is irradiated with a monochromatic X-ray beam.[3][4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensity and position of these reflections are meticulously recorded by a detector.[5]
-
Structure Solution and Refinement : The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in crystallography, is overcome using computational methods to generate an initial electron density map. This map is then interpreted to build an atomic model, which is subsequently refined to best fit the experimental data.[6][7] The final output is a CIF file containing the atomic coordinates, bond lengths, angles, and other crucial crystallographic parameters.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Analysis
In the absence of a dedicated crystal structure for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, we can draw meaningful comparisons with structurally similar molecules. The key features of our target molecule are the aniline group, the sulfonamide linker, and the 2-ethylpiperidine ring. The interplay of these components, particularly the hydrogen bonding potential of the aniline N-H and sulfonamide O=S=O groups, and the conformational flexibility of the piperidine ring, will dictate the crystal packing.
Below is a comparison of crystallographic data from related structures found in the Cambridge Structural Database (CSD) and other publications.[8][9][10][11]
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 4-(Piperidine-1-sulfonyl)aniline [12] | C11H16N2O2S | - | - | N-H···O=S hydrogen bonds are highly probable, leading to dimer or chain formation. |
| 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline [13] | C11H16N2O2S | Monoclinic | P21/c | Strong N-H···O hydrogen bonds forming R22(18) ring motifs; weak C-H···π interactions.[13] |
| 3-Chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate [14] | C12H20ClN3O | Monoclinic | C2/c | O-H···N and N-H···O hydrogen bonds involving the water molecule, linking the molecules into chains.[14] |
| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide [15] | C21H22Cl2N2O | Orthorhombic | Pca21 | N-H···O hydrogen bonds forming C(4) chains; C-H···O interactions and N-H···π interactions.[15] |
Structural Insights and Predictions for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
Based on the comparative data, we can postulate the following structural characteristics for 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline:
-
Hydrogen Bonding : The primary and most influential intermolecular interaction will undoubtedly be the hydrogen bonds formed between the amine (N-H) of the aniline moiety and the sulfonyl oxygens (O=S=O). This is a recurring and dominant motif in the crystal packing of sulfonamides.[3] It is highly probable that these interactions will lead to the formation of centrosymmetric dimers or extended chains, significantly influencing the melting point and solubility of the compound.
-
Piperidine Ring Conformation : The piperidine ring is expected to adopt a stable chair conformation.[4][15] The presence of the ethyl group at the 2-position will likely favor an equatorial orientation to minimize steric hindrance. This conformation will impact the overall shape of the molecule and how it packs in the crystal lattice.
-
Molecular Conformation : The torsion angles around the S-N and S-C bonds will define the overall molecular conformation. The planarity between the phenyl ring and the sulfonamide group can be influenced by the steric bulk of the ethylpiperidine ring.
Sources
- 1. 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship [journals.library.ualberta.ca]
- 9. Research Portal [iro.uiowa.edu]
- 10. Crystallography Open Database: Search results [qiserver.ugr.es]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
